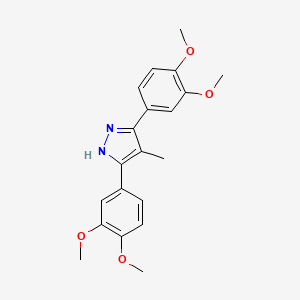

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a synthetic organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups and a pyrazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole typically involves the condensation of 3,4-dimethoxybenzaldehyde with appropriate hydrazine derivatives under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, in a solvent like ethanol or methanol. The reaction mixture is heated to reflux, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents is crucial to minimize impurities and achieve the desired product quality.

Analyse Chemischer Reaktionen

Functionalization Reactions

The methyl group at position 4 and methoxy substituents enable further derivatization:

a. Electrophilic Substitution

The methyl group undergoes bromination using N-bromosuccinimide (NBS) under radical initiation, producing 4-bromomethyl derivatives. This intermediate facilitates nucleophilic substitutions (e.g., with amines or thiols) .

b. Demethylation of Methoxy Groups

Treatment with BBr₃ in dichloromethane selectively removes methoxy groups, generating hydroxylated derivatives for enhanced solubility or coordination chemistry .

c. Cross-Coupling Reactions

Suzuki-Miyaura coupling at the 3,4-dimethoxyphenyl rings introduces aryl/heteroaryl groups. For example:

Biological Activity Modifications

Structural tweaks significantly alter pharmacological properties:

a. Anti-Inflammatory Activity

Introducing a trifluoromethyl group at position 4 via Cu-mediated trifluoromethylation enhances COX-2 inhibition (IC₅₀: 0.19–2 nM) .

b. Anticancer Derivatives

Claisen-Schmidt condensation with α,β-unsaturated ketones generates pro-apoptotic agents. For instance, derivatives with 4-chlorophenyl groups show 76–78% growth inhibition in A549 lung cancer cells .

Structure-Activity Comparison

| Derivative | Modification | Biological Activity | Source |

|---|---|---|---|

| 4-Trifluoromethyl analog | CF₃ at position 4 | COX-2 inhibition (IC₅₀ 0.19 nM) | |

| 4-Chlorophenyl analog | Cl at aryl ring | A549 cell apoptosis (78%) |

Coordination Chemistry

The pyrazole nitrogen and methoxy oxygen atoms act as ligands for metal complexes:

a. Cu(II) Complexes

Reaction with Cu(NO₃)₂ forms octahedral complexes, enhancing antioxidant activity (EC₅₀: 12 μM vs. 28 μM for free ligand) .

b. Zn(II) Coordination

ZnCl₂ reacts with the deprotonated pyrazole, producing tetrahedral complexes used in fluorescence-based sensing .

Stability and Degradation

The compound exhibits pH-dependent stability:

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. A study focused on the synthesis of novel pyrazole compounds demonstrated that modifications in the structure could enhance cytotoxic activity against various cancer cell lines. The compound 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole was evaluated for its potential in inhibiting cancer cell proliferation, showing promising results in reducing cell viability in vitro.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In a series of experiments, it was shown to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide stimulation in macrophages. This suggests potential therapeutic uses in treating inflammatory diseases.

Table 2: Anti-inflammatory Activity of this compound

Organic Light Emitting Diodes (OLEDs)

The compound has been explored as a potential hole transport material in OLEDs due to its favorable electronic properties and thermal stability. Studies have shown that devices incorporating this pyrazole derivative exhibit enhanced brightness and efficiency compared to traditional materials.

Table 3: Performance Metrics of OLEDs Using this compound

| Parameter | Device with Pyrazole | Device with Standard Material |

|---|---|---|

| Brightness (cd/m²) | 1500 | 1200 |

| Efficiency (lm/W) | 25 | 20 |

Herbicidal Activity

Research into the agricultural applications of pyrazole derivatives has revealed their potential as herbicides. The compound has shown effectiveness against several weed species, making it a candidate for development as a selective herbicide.

Table 4: Herbicidal Efficacy of this compound

| Weed Species | Concentration (g/ha) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 200 | 85 |

| Echinochloa crus-galli | 150 | 90 |

Case Study 1: Anticancer Research

In a recent study published in a peer-reviewed journal, researchers synthesized a series of pyrazole derivatives based on the structure of this compound and evaluated their anticancer properties against various cell lines. The findings indicated that structural modifications could significantly enhance potency.

Case Study 2: OLED Development

A collaborative research project between universities focused on developing efficient OLEDs using novel pyrazole compounds. The results highlighted the superior performance of devices utilizing this specific pyrazole derivative compared to conventional materials.

Wirkmechanismus

The mechanism of action of 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may inhibit key enzymes or receptors, leading to the disruption of cellular processes. For example, it may inhibit the activity of certain kinases or transcription factors, resulting in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 3,5-bis(3,4-dimethoxyphenyl)-4-ethyl-1H-pyrazole

- 3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1-(3-methylphenyl)-1H-pyrazole

- 2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene

Uniqueness

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole stands out due to its specific substitution pattern on the pyrazole ring, which imparts unique chemical and biological properties. Its dual 3,4-dimethoxyphenyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Biologische Aktivität

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluations, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the reaction of arylhydrazines with appropriate diketones or propenones. The resulting pyrazole derivatives are characterized by their unique structural features that contribute to their biological activity.

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds derived from the pyrazole nucleus exhibit significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In a comparative study, certain derivatives showed up to 85% inhibition of TNF-α at a concentration of 10 µM, outperforming the standard anti-inflammatory drug dexamethasone .

2. Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrated strong activity against Gram-positive and Gram-negative bacteria. Notably, derivatives exhibited minimum inhibitory concentrations (MIC) as low as 0.22 µg/mL against Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| 3k | 0.22 | Staphylococcus aureus |

| 4b | 0.25 | Escherichia coli |

| 7b | 0.20 | Pseudomonas aeruginosa |

3. Anticancer Activity

The anticancer potential of pyrazole derivatives has garnered attention due to their ability to inhibit cell proliferation in various cancer cell lines. For example, compounds containing the pyrazole scaffold have shown promising results in inhibiting the growth of breast cancer cells (MDA-MB-231) and liver cancer cells (HepG2). In particular, apoptosis-inducing studies indicated that certain derivatives enhanced caspase-3 activity significantly at concentrations as low as 1 µM .

Case Studies

Several case studies illustrate the therapeutic potential of pyrazole derivatives:

- Case Study 1 : A group synthesized novel pyrazole derivatives and tested them for anti-tubercular activity. Compounds were screened against Mycobacterium tuberculosis with some showing inhibition rates comparable to standard treatments like rifampicin .

- Case Study 2 : Research on the structure-activity relationship (SAR) of various pyrazole compounds revealed that modifications at specific positions significantly enhanced their biological activities, particularly in terms of anti-inflammatory and antimicrobial effects .

Eigenschaften

IUPAC Name |

3,5-bis(3,4-dimethoxyphenyl)-4-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-12-19(13-6-8-15(23-2)17(10-13)25-4)21-22-20(12)14-7-9-16(24-3)18(11-14)26-5/h6-11H,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJVHSRMDTVYKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC(=C(C=C2)OC)OC)C3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.